molecular formula C8H8N6S B064786 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine CAS No. 175202-92-3

4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine

Cat. No.: B064786
CAS No.: 175202-92-3
M. Wt: 220.26 g/mol
InChI Key: SQOSJKISJKSCMM-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a pyrazine and a methylthio group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of multiple nitrogen atoms and sulfur in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as guanidine derivatives, under acidic or basic conditions.

    Introduction of the Pyrazine Group: The pyrazine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the triazine ring.

    Addition of the Methylthio Group: The methylthio group can be introduced through thiolation reactions, where a methylthiolating agent reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled manner.

    Continuous Flow Processing: Utilizes continuous reactors to streamline the synthesis and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.

    Hydrogenated Derivatives: Formed through reduction of the triazine ring.

    Substituted Triazines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Agrochemicals: It can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine depends on its specific application:

    Enzyme Inhibition: It can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access.

    Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: A related compound with a similar methylthio group but different core structure.

    2-Aminothiazole: Contains a thiazole ring with an amino group, showing different reactivity and applications.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring, often used in medicinal chemistry for their biological activity.

Uniqueness

4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring with a pyrazine and methylthio group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methylsulfanyl-6-pyrazin-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6S/c1-15-8-13-6(12-7(9)14-8)5-4-10-2-3-11-5/h2-4H,1H3,(H2,9,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOSJKISJKSCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370699
Record name 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-92-3
Record name 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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